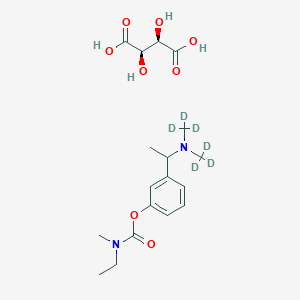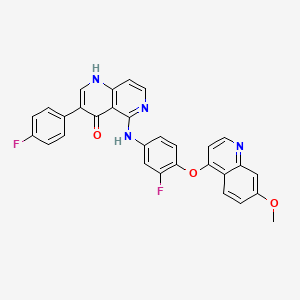
c-Met-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Met-IN-11 is a potent and selective inhibitor of the c-Met tyrosine kinase, also known as the hepatocyte growth factor receptor. This receptor plays a crucial role in various cellular processes, including cell proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of several types of cancer, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions for large-scale synthesis, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
c-Met-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
c-Met-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers characterized by aberrant c-Met activation.
Mechanism of Action
c-Met-IN-11 exerts its effects by binding to the ATP-binding site of the c-Met tyrosine kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of cellular processes such as proliferation, migration, and survival. The compound specifically targets the c-Met receptor, reducing off-target effects and enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Several other c-Met inhibitors have been developed, including:
Foretinib: A multi-kinase inhibitor with activity against c-Met and other kinases.
Cabozantinib: Another multi-kinase inhibitor targeting c-Met, VEGFR, and other kinases.
Crizotinib: A selective c-Met inhibitor also targeting ALK and ROS1
Uniqueness of c-Met-IN-11
This compound is unique due to its high selectivity and potency against the c-Met tyrosine kinase. Unlike multi-kinase inhibitors, this compound specifically targets c-Met, reducing the likelihood of off-target effects and associated toxicities. This makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C30H20F2N4O3 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
5-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C30H20F2N4O3/c1-38-20-7-8-21-25(15-20)33-13-11-26(21)39-27-9-6-19(14-23(27)32)36-30-28-24(10-12-34-30)35-16-22(29(28)37)17-2-4-18(31)5-3-17/h2-16H,1H3,(H,34,36)(H,35,37) |
InChI Key |
TYOVUEVLYPWSPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




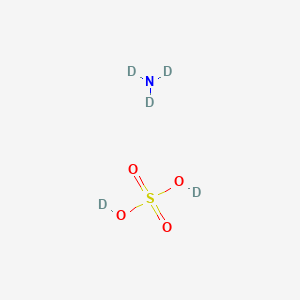
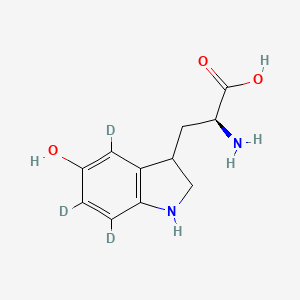
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
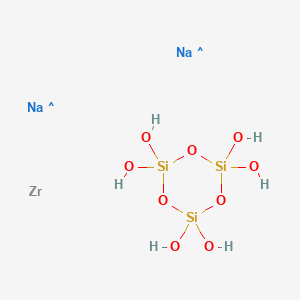

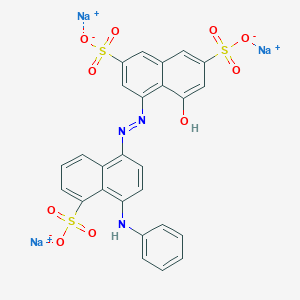
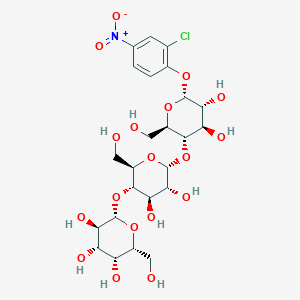
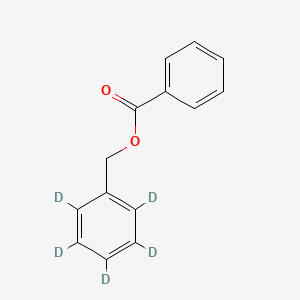
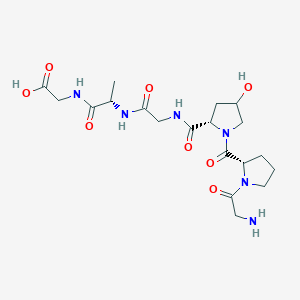
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
